molecular formula C10H5F2NOS B7990698 2-(2,5-Difluorobenzoyl)thiazole

2-(2,5-Difluorobenzoyl)thiazole

Cat. No.: B7990698
M. Wt: 225.22 g/mol
InChI Key: ZKKMBJVFGBRCBZ-UHFFFAOYSA-N
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Description

2-(2,5-Difluorobenzoyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a 2,5-difluorobenzoyl group. Thiazoles are known for their diverse biological activities and are integral to various pharmaceutical and industrial applications . The presence of fluorine atoms in the benzoyl group enhances the compound’s chemical stability and biological activity, making it a valuable molecule in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Difluorobenzoyl)thiazole typically involves the reaction of 2,5-difluorobenzoyl chloride with thiazole under basic conditions. A common method includes the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Difluorobenzoyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorobenzoyl)thiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 2-(2,4-Difluorobenzoyl)thiazole
  • 2-(2,6-Difluorobenzoyl)thiazole
  • 2-(3,5-Difluorobenzoyl)thiazole

Comparison: While these compounds share a similar core structure, the position of the fluorine atoms can significantly influence their chemical and biological properties. 2-(2,5-Difluorobenzoyl)thiazole is unique due to its specific substitution pattern, which can enhance its stability and activity compared to other isomers .

Properties

IUPAC Name

(2,5-difluorophenyl)-(1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NOS/c11-6-1-2-8(12)7(5-6)9(14)10-13-3-4-15-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKMBJVFGBRCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)C2=NC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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